Lipophilicity Comparison: Balanced LogP Between Unsubstituted and Ethyl Analogs
The target compound exhibits an XLogP3-AA of 1.8, which is 0.2 log units higher than the non-methyl analog (1-(1-aminopropan-2-yl)cyclohexan-1-ol, LogP = 1.6) and 0.6 log units lower than the 4-ethyl analog (LogP = 2.4) . This intermediate lipophilicity positions the target compound as a balanced scaffold for applications where moderate membrane permeability is desired without the excessive hydrophobicity of the ethyl derivative .
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | Non-methyl analog: XLogP3-AA = 1.6; 4-Ethyl analog: XLogP3-AA = 2.4 |
| Quantified Difference | ΔLogP = +0.2 vs. non-methyl analog; ΔLogP = –0.6 vs. 4-ethyl analog |
| Conditions | PubChem-computed XLogP3 3.0 (2024.11.20 release) |
Why This Matters
This quantifiable LogP difference enables rational selection for assays requiring specific membrane partitioning: the target compound offers greater hydrophobicity than the non-methyl analog for improved passive permeability, yet avoids the potentially excessive lipophilicity of the 4-ethyl variant that could lead to non-specific binding or solubility limitations.
- [1] PubChem. XLogP3-AA values: CID 79127376 (target, 1.8), CID 79127361 (non-methyl analog, 1.6), CID 79128826 (4-ethyl analog, 2.4). National Center for Biotechnology Information, computed by XLogP3 3.0. View Source
